molecular formula C16H19N3O3 B6721554 1-[1-(2,5-Dimethoxyphenyl)ethyl]-3-pyridin-2-ylurea

1-[1-(2,5-Dimethoxyphenyl)ethyl]-3-pyridin-2-ylurea

Cat. No.: B6721554
M. Wt: 301.34 g/mol
InChI Key: PVFHBRMPDJMXHT-UHFFFAOYSA-N
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Description

1-[1-(2,5-Dimethoxyphenyl)ethyl]-3-pyridin-2-ylurea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a 2,5-dimethoxyphenyl group, an ethyl linkage, and a pyridin-2-ylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,5-Dimethoxyphenyl)ethyl]-3-pyridin-2-ylurea typically involves the reaction of 2,5-dimethoxyphenylacetonitrile with pyridin-2-ylamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,5-Dimethoxyphenyl)ethyl]-3-pyridin-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-ylurea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-[1-(2,5-Dimethoxyphenyl)ethyl]-3-pyridin-2-ylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[1-(2,5-Dimethoxyphenyl)ethyl]-3-pyridin-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(2,5-Dimethoxyphenyl)ethyl]-3-pyridin-3-ylurea: Similar structure but with a different position of the pyridinyl group.

    1-[1-(2,5-Dimethoxyphenyl)ethyl]-3-pyridin-4-ylurea: Another positional isomer with the pyridinyl group at the 4-position.

    1-[1-(2,5-Dimethoxyphenyl)ethyl]-3-pyrimidin-2-ylurea: Contains a pyrimidinyl group instead of a pyridinyl group.

Uniqueness

1-[1-(2,5-Dimethoxyphenyl)ethyl]-3-pyridin-2-ylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[1-(2,5-dimethoxyphenyl)ethyl]-3-pyridin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-11(13-10-12(21-2)7-8-14(13)22-3)18-16(20)19-15-6-4-5-9-17-15/h4-11H,1-3H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFHBRMPDJMXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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